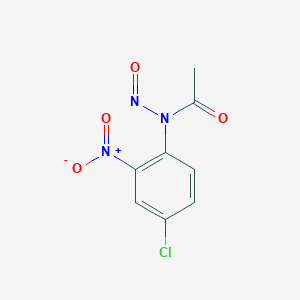

n-(4-Chloro-2-nitrophenyl)-n-nitrosoacetamide

Descripción

N-(4-Chloro-2-nitrophenyl)-N-nitrosoacetamide is a nitroso-substituted acetamide derivative characterized by a 4-chloro-2-nitrophenyl group attached to the acetamide backbone. This compound serves as a critical intermediate in organic synthesis, particularly for constructing sulfur-containing heterocycles and other bioactive molecules . The nitro group on the phenyl ring is slightly twisted out of the aromatic plane, influencing its electronic properties and reactivity . Synthetically, it is prepared by reacting N-(4-chloro-2-nitrophenyl)methanesulfonamide with acetic anhydride, followed by crystallization . Its structural features make it a versatile precursor in medicinal chemistry and materials science.

Propiedades

Número CAS |

65078-78-6 |

|---|---|

Fórmula molecular |

C8H6ClN3O4 |

Peso molecular |

243.60 g/mol |

Nombre IUPAC |

N-(4-chloro-2-nitrophenyl)-N-nitrosoacetamide |

InChI |

InChI=1S/C8H6ClN3O4/c1-5(13)11(10-14)7-3-2-6(9)4-8(7)12(15)16/h2-4H,1H3 |

Clave InChI |

CHDHTJFOQWABRR-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)N(C1=C(C=C(C=C1)Cl)[N+](=O)[O-])N=O |

Origen del producto |

United States |

Métodos De Preparación

Reaction Parameters Summary Table

| Parameter | Range / Value | Notes |

|---|---|---|

| Molar ratio (o-chloronitrobenzene : potassium benzyltrifluoroborate) | 1 : 1.1–1.5 | Slight excess of borate reagent |

| Catalyst molar ratio (o-chloronitrobenzene : phase transfer catalyst : Pd catalyst) | 1 : 0.2–0.8 : 0.0003–0.0009 | Low Pd catalyst loading for cost efficiency |

| Water molar ratio | 1 : 650–730 | Large excess of water as solvent |

| Reaction temperature | 90–100 °C (preferably 95–100 °C) | Reflux conditions |

| pH | 8–10 | Weak base conditions (potassium carbonate preferred) |

| Yield | 82–83% | High yield with good purity |

This method is noted for its simplicity, high yield, low environmental impact, and use of readily available raw materials.

Conversion to N-(4-Chloro-2-nitrophenyl)acetamide

The next step involves acetylation of the 4-chloro-2-nitroaniline derivative to form N-(4-chloro-2-nitrophenyl)acetamide, a direct precursor to the nitrosoacetamide.

- Starting Material : 4-chloro-2-nitroaniline or 4'-chloro-2-nitrobiphenyl derivatives.

- Reagents : Acetyl chloride or acetic anhydride as acetylating agents.

- Conditions : Typically carried out in an inert solvent such as dichloromethane or acetic acid under controlled temperature (0–25 °C) to avoid side reactions.

- Workup : After reaction, the mixture is quenched with water, extracted, and purified by recrystallization.

- Properties : The product N-(4-chloro-2-nitrophenyl)acetamide has a molecular weight of 214.6 g/mol and is characterized by its nitro and chloro substituents on the aromatic ring.

Nitrosation to Form this compound

The final key step is the nitrosation of the acetamide nitrogen to introduce the nitroso group, forming the target compound.

- Nitrosating Agents : Commonly sodium nitrite (NaNO2) in acidic medium (e.g., HCl) or nitrosyl chloride.

- Reaction Conditions : Low temperature (0–5 °C) to control the reaction rate and avoid decomposition.

- Mechanism : The acetamide nitrogen undergoes electrophilic substitution by the nitrosonium ion generated in situ.

- Workup : The reaction mixture is neutralized, extracted, and purified by recrystallization or chromatography.

- Safety Note : Nitroso compounds are often sensitive and potentially hazardous; thus, strict control of reaction conditions and handling is required.

Summary Table of Preparation Steps

| Step | Reactants / Reagents | Conditions | Product | Yield / Notes |

|---|---|---|---|---|

| 1. Synthesis of 4'-chloro-2-nitrobiphenyl | o-chloronitrobenzene, p-chloro potassium benzyltrifluoroborate, Pd catalyst, phase transfer catalyst | Aqueous, pH 8–10, 95–100 °C reflux | 4'-chloro-2-nitrobiphenyl | ~82–83% yield, high purity |

| 2. Acetylation | 4-chloro-2-nitroaniline, acetyl chloride or acetic anhydride | 0–25 °C, inert solvent | N-(4-chloro-2-nitrophenyl)acetamide | High yield, characterized by MW 214.6 g/mol |

| 3. Nitrosation | N-(4-chloro-2-nitrophenyl)acetamide, NaNO2/HCl or nitrosyl chloride | 0–5 °C, acidic medium | This compound | Sensitive compound, requires careful handling |

Research Findings and Notes

- The palladium-catalyzed cross-coupling method for biphenyl synthesis is preferred due to its mild conditions and environmental benefits compared to older methods involving harsher reagents or solvents.

- The acetylation step is straightforward and well-documented in aromatic amine chemistry, with high selectivity and yield.

- Nitrosation reactions require careful temperature and pH control to prevent side reactions and degradation of the nitroso product.

- Purification by recrystallization from ethanol or petroleum ether mixtures is effective for isolating high-purity products.

- The overall synthetic route is scalable and suitable for industrial applications, especially in the preparation of intermediates for agrochemicals or pharmaceuticals.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-Chloro-2-nitrophenyl)-N-nitrosoacetamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

Reduction: 4-Chloro-2-aminophenyl-N-nitrosoacetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 4-Chloro-2-nitrophenyl-N-nitrosoacetamide.

Aplicaciones Científicas De Investigación

Synthesis and Preparation Methods

The synthesis of n-(4-Chloro-2-nitrophenyl)-n-nitrosoacetamide typically involves two main steps:

- Nitration : The compound is synthesized by nitrating 4-chloroaniline to obtain 4-chloro-2-nitroaniline. This process generally uses a mixture of nitric acid and sulfuric acid.

- Nitrosation : The resulting compound undergoes nitrosation using sodium nitrite in an acidic medium to yield this compound.

Industrial methods may employ continuous flow reactors for efficient synthesis and purification techniques like recrystallization and chromatography to ensure high purity levels.

Chemistry

This compound serves as an intermediate in the synthesis of more complex organic compounds. Its unique combination of chloro, nitro, and nitroso groups allows for various chemical transformations, making it valuable in organic synthesis.

Biology

The compound has been investigated for its antimicrobial and anticancer properties . Preliminary studies suggest that it may inhibit the growth of certain pathogens and cancer cell lines by interacting with specific molecular targets within these organisms .

Medicine

In the medical field, this compound is explored as a potential pharmacological tool in drug development. Its ability to form covalent bonds with nucleophilic sites in proteins could lead to novel therapeutic agents targeting diseases such as cancer .

The biological activity of this compound can be summarized as follows:

- Antimicrobial Activity : Studies indicate that derivatives exhibit significant antimicrobial effects against common bacteria such as Escherichia coli and Staphylococcus aureus.

- Cytotoxicity : Investigations have shown promising cytotoxic effects against various cancer cell lines, suggesting potential use in cancer therapy .

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways relevant to diseases, potentially aiding in the treatment of neurodegenerative disorders .

Mecanismo De Acción

The mechanism of action of N-(4-Chloro-2-nitrophenyl)-N-nitrosoacetamide involves its interaction with specific molecular targets, leading to various biological effects. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. The nitro group may also contribute to the compound’s reactivity and biological activity .

Comparación Con Compuestos Similares

Substituent Variations and Molecular Properties

The table below summarizes key structural and functional differences between N-(4-Chloro-2-nitrophenyl)-N-nitrosoacetamide and related compounds:

Toxicity and Carcinogenicity

- This compound: As a nitroso compound, it is presumed carcinogenic, though specific data are lacking. Its chloro and nitro substituents may enhance metabolic activation to DNA-reactive species .

- N-(2-Chloroethyl)-N-nitrosoacetamide : Exhibits mutagenicity in bacterial assays and is classified as hazardous due to toxic decomposition products .

- N-Nitrosoacetamide: Shows low carcinogenic potency in mice, with only 10% incidence of papillomas at high doses .

- Mirabegron N-nitroso derivative : Rigorously tested for regulatory compliance, indicating a well-characterized safety profile compared to less-studied analogs .

Research Findings and Key Distinctions

Structural Influences on Reactivity

- Chloro-Nitrophenyl Motif : The 4-chloro-2-nitro substitution pattern in the target compound facilitates π-π stacking and hydrogen bonding, critical for crystal packing and intermediate stability .

- Sulfonyl vs. Nitroso: Replacing the nitroso group with a methylsulfonyl group (as in N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide) reduces carcinogenic risk but alters hydrogen-bonding networks .

Actividad Biológica

n-(4-Chloro-2-nitrophenyl)-n-nitrosoacetamide (CAS No. 65078-78-6) is a nitroso compound that has garnered attention due to its potential biological activities, particularly in the context of toxicology and pharmacology. This article reviews the chemical properties, biological effects, and mechanisms of action of this compound, supported by relevant research findings and case studies.

The compound is characterized by its nitroso group and a chlorinated phenyl moiety, which are known to influence its biological interactions. The molecular formula is CHClNO, and it has a molecular weight of 216.60 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 216.60 g/mol |

| IUPAC Name | This compound |

| CAS Number | 65078-78-6 |

Toxicological Effects

Research indicates that this compound exhibits significant toxicity. Studies have shown that exposure to nitroso compounds can lead to carcinogenic effects in various biological systems. For instance, a study highlighted the compound's ability to induce DNA damage and mutations in bacterial assays, suggesting its potential as a mutagenic agent .

The biological activity of this compound is primarily attributed to the formation of reactive nitrogen species (RNS) upon metabolic activation. These reactive species can interact with cellular macromolecules, leading to oxidative stress and subsequent cellular damage. The nitroso group is particularly reactive, contributing to its ability to modify proteins and nucleic acids .

Case Studies

- Carcinogenicity Assessment : A study evaluating the carcinogenic potential of various nitroso compounds included this compound, which showed positive results in rodent models for tumor formation when administered at certain dosages . This underscores the need for careful handling and regulation of such compounds in industrial and laboratory settings.

- Mutagenicity Testing : In a series of Ames tests conducted on several nitrosamines, this compound demonstrated mutagenic properties, particularly in strains of Salmonella typhimurium. The results indicated a dose-dependent increase in revertant colonies, suggesting its potential as a genetic mutagen .

Comparative Analysis

Comparative studies with similar nitroso compounds have revealed that the presence of the chloro and nitro groups significantly enhances the biological reactivity of this compound compared to other nitrosamines without such substituents.

| Compound | Mutagenicity | Carcinogenicity |

|---|---|---|

| This compound | High | Positive |

| N-Nitrosodimethylamine | Moderate | Positive |

| N-Nitrosopiperidine | Low | Negative |

Q & A

Basic Questions

Q. What are the recommended synthetic methods for preparing N-(4-Chloro-2-nitrophenyl)-N-nitrosoacetamide?

- Methodology :

- Step 1 : Acetylation of the precursor (e.g., N-(4-chloro-2-nitrophenyl)acetamide) using acetic anhydride under reflux conditions. This reaction typically requires heating at 80–100°C for 1–2 hours to ensure complete substitution .

- Step 2 : Nitrosation by introducing a nitroso group (e.g., using sodium nitrite in acidic media). Careful pH control (pH 2–4) and low temperatures (0–5°C) prevent side reactions like diazonium salt decomposition .

- Purification : Recrystallization from ethanol or toluene yields high-purity crystals. Slow evaporation of the solvent is critical for obtaining single crystals suitable for X-ray diffraction .

Q. What spectroscopic and crystallographic techniques are employed for characterizing this compound?

- Spectroscopy :

- FT-IR : Confirms nitroso (C-N=O) and amide (C=O) functional groups. Key peaks: ~1540 cm⁻¹ (N=O stretch), ~1680 cm⁻¹ (amide C=O) .

- NMR : -NMR reveals aromatic proton environments (δ 7.5–8.5 ppm for nitro-substituted phenyl groups) and methyl/methylene protons (δ 2.0–3.0 ppm) .

- Crystallography :

- X-ray diffraction : Monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 5.387 Å, b = 23.537 Å, c = 9.460 Å, β = 99.86°. SHELX software is used for structure refinement, with hydrogen atoms constrained using riding models .

Q. What safety precautions are necessary when handling this compound due to its nitroso group?

- Toxicity : Nitroso compounds are suspected carcinogens. In vitro mutagenicity assays (Ames test) show positive results at concentrations as low as 1 nmol/plate .

- Handling : Use fume hoods, nitrile gloves, and closed systems to minimize exposure. Avoid contact with acidic conditions, which may release carcinogenic nitrosamines .

- Disposal : Incinerate in a high-temperature furnace (>1000°C) with NOₓ scrubbers to prevent environmental release .

Advanced Research Questions

Q. How can computational methods like DFT and Monte Carlo simulations elucidate the electronic properties and reactivity of this compound?

- DFT Applications :

- Electron distribution : HOMO-LUMO analysis predicts electrophilic/nucleophilic sites. For example, the nitroso group acts as an electron-deficient center, facilitating nucleophilic attacks .

- Reactivity : Transition state modeling reveals energy barriers for reactions like hydrolysis or nitrosamine formation .

- Monte Carlo Simulations :

- Corrosion inhibition : Adsorption energies on metal surfaces (e.g., mild steel) are calculated to predict inhibition efficiency. Simulations show strong binding via the nitroso and amide groups .

Q. What are the challenges in resolving crystallographic data discrepancies for nitroso-containing compounds?

- Disorder in nitroso groups : The N=O moiety may exhibit rotational disorder, complicating refinement. Strategies include:

- Using anisotropic displacement parameters for oxygen atoms.

- Applying SHELXL restraints to maintain reasonable bond lengths/angles .

Q. How do structural modifications (e.g., substituents) impact the compound’s stability and biological activity?

- Substituent effects :

- Electron-withdrawing groups (e.g., Cl, NO₂) enhance thermal stability but increase toxicity. For example, chloro-substituted analogs show higher mutagenicity in Ames tests compared to methyl derivatives .

- Steric hindrance : Bulky substituents on the phenyl ring reduce hydrolysis rates. Kinetic studies (HPLC monitoring) show a 3-fold decrease in degradation when ortho-substituents are present .

- Biological activity :

- Immunomodulation : Analogues like N-(4-chloro-2-nitrophenyl)-5-methylisoxazole-4-carboxamide exhibit activity in in vitro T-cell proliferation assays, suggesting potential for structure-activity relationship (SAR) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.